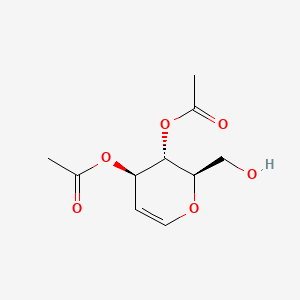

3,4-Di-o-acetyl-d-glucal

Description

Contextual Significance of Glycals as Chirally Defined Synthons

Glycals, which are 1,2-unsaturated sugar derivatives, are highly valued as chiral synthons in organic synthesis. Current time information in Bangalore, IN. Their utility stems from their inherent chirality, derived from the parent carbohydrate, and the reactive enol ether functionality. Current time information in Bangalore, IN.nih.govresearchgate.net This combination allows for a multitude of stereocontrolled transformations, making them ideal starting materials for the synthesis of natural products and other biologically active compounds. nih.govresearchgate.net The presence of the double bond between C-1 and C-2 opens avenues for various reactions such as additions, cycloadditions, and rearrangements, enabling the introduction of diverse functionalities with high stereoselectivity. Current time information in Bangalore, IN.acs.org The ability to manipulate the protecting groups on the hydroxyl moieties further enhances their synthetic versatility, allowing for regioselective modifications. Current time information in Bangalore, IN.

Structural Overview and Functional Group Orientations of Acetylated Glucals

3,4-Di-O-acetyl-D-glucal is a derivative of D-glucal (B13581) where the hydroxyl groups at the C-3 and C-4 positions are protected by acetyl groups. The D-glucose backbone dictates the inherent stereochemistry of the molecule. The acetyl groups serve to enhance solubility in organic solvents and can be selectively removed under specific conditions, which is a crucial aspect of multi-step synthetic strategies. vulcanchem.com

The conformational flexibility of the dihydropyran ring in glucals is a key determinant of their reactivity. For D-glucal derivatives, two half-chair conformations, denoted as ⁴H₅ and ⁵H₄, are in equilibrium. rsc.org The orientation of the substituents, whether quasi-axial or quasi-equatorial, influences the stereochemical outcome of reactions. For instance, in tri-O-acetyl-D-glucal, the energetic balance between these two conformers is delicate, with the ⁴H₅ conformation being only slightly preferred. rsc.org This conformational behavior is critical in predicting and controlling the stereoselectivity of reactions at the double bond.

Table 1: Key Molecular Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₄O₅ | 214.22 | Acetyl groups at C-3 and C-4, free hydroxyl at C-6. |

| 3,4,6-Tri-O-acetyl-D-glucal | C₁₂H₁₆O₇ | 272.25 | Acetyl groups at C-3, C-4, and C-6. chemsynlab.com |

| 3,4-Di-O-acetyl-6-deoxy-D-glucal | C₁₀H₁₄O₅ | 214.22 | Acetyl groups at C-3 and C-4, C-6 is deoxygenated. taylorfrancis.comsigmaaldrich.com |

| 3,4-Di-O-acetyl-6-O-(triisopropylsilyl)-D-glucal | C₁₉H₃₄O₆Si | 386.55 | Acetyls at C-3/C-4, bulky TIPS protecting group at C-6. vulcanchem.comnih.gov |

Historical Development and Current Research Trajectories of this compound

The journey of glycals in synthetic chemistry began with their discovery by Fischer and Zach in 1913. nih.govresearchgate.net Since then, their chemistry has been extensively explored. Initially, research focused on fundamental transformations like halogenation and the Ferrier rearrangement. rsc.orgmdpi.com The development of methods for the selective protection and deprotection of the hydroxyl groups, such as enzymatic deacetylation, has significantly broadened the synthetic utility of acetylated glycals like 3,4,6-tri-O-acetyl-D-glucal. researchgate.netresearchgate.netnih.gov For example, selective enzymatic hydrolysis of the C-6 acetyl group in 3,4,6-tri-O-acetyl-D-glucal can yield this compound. google.com

Current research continues to leverage the unique reactivity of this compound and its derivatives. One major trajectory involves its use as a precursor for more complex synthons. For instance, it can be converted to 3,6-di-O-acetyl-D-glycal through a selective C-4 to C-6 acyl migration. google.com Furthermore, it serves as a starting material for the synthesis of 2,6-dideoxy sugars, which are components of many natural products. taylorfrancis.com Modern synthetic methods, including palladium-catalyzed cross-coupling reactions and "click chemistry," are being applied to functionalize the glycal scaffold at various positions, creating libraries of novel carbohydrate derivatives for applications in drug discovery and materials science. usp.br The azidonitration of glycals, for example, provides an efficient route to 2-amino sugars. mdpi.com The versatility of these compounds is further demonstrated in their use for synthesizing C-glycosides, oligosaccharides, and various heterocyclic systems. indexcopernicus.comtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVCUTFITQDWSU-BBBLOLIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reactivity Profiles of 3,4 Di O Acetyl D Glucal

Glycosylation Chemistry

Utility as Glycosyl Donors in Glycosidic Bond Formation

3,4-Di-O-acetyl-D-glucal and its derivatives are versatile building blocks in carbohydrate chemistry, frequently serving as glycosyl donors for the formation of glycosidic bonds. chemimpex.com These compounds are key intermediates in the synthesis of a wide array of glycosides and oligosaccharides. chemimpex.com The acetyl groups at the C-3 and C-4 positions enhance their stability and reactivity, making them suitable for various synthetic modifications. chemimpex.com The unique structure of these glucal derivatives allows for regioselective reactions, which are crucial for constructing complex carbohydrate structures.

The utility of these compounds stems from their ability to be converted into deoxy sugar hemiacetal donors, which can then be used in highly stereoselective glycosylation reactions. taylorfrancis.com This approach is valuable for synthesizing 2,6-dideoxy sugars, which are common components of natural products. taylorfrancis.com The acetyl protective groups play a significant role in directing these reactions, allowing for controlled synthesis. For instance, 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is a modified glucal derivative that acts as a glycosyl donor, with its protecting groups enabling selective reactions at specific hydroxyl positions for the controlled synthesis of oligosaccharides.

Stereoselective Glycosylation Reactions

Stereoselectivity is a critical aspect of glycosylation reactions, and this compound derivatives have been extensively studied in this context. The stereochemical outcome of glycosylation is influenced by several factors, including the conformation of the glycal, the nature of the protecting groups, and the reaction conditions. nih.gov

In many cases, glycosylation reactions involving acetylated glucals, such as 3,4,6-tri-O-acetyl-D-glucal, proceed with a high degree of stereocontrol, often favoring the formation of the α-anomer. nih.govbeilstein-journals.org For example, the reaction of 3,4,6-tri-O-acetyl-D-glucal with various alcohols in the presence of a suitable catalyst can yield 2,3-unsaturated glycosides with high α-anomeric selectivity. beilstein-journals.orgnih.gov This selectivity is attributed to the anomeric effect and the influence of the solvent. nih.gov

However, the stereoselectivity can be influenced by the protecting groups on the glycal. For instance, the C3 acetyl group in 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal can stabilize the oxocarbenium intermediate through neighboring group participation, which favors the formation of β-glycosides under kinetic control. In contrast, some catalytic systems can direct the reaction towards the α-anomer. rsc.org The choice of catalyst and reaction conditions is therefore crucial in controlling the stereochemical outcome of the glycosylation. rsc.orgfrontiersin.org

Recent research has focused on developing new catalytic systems to achieve high stereoselectivity. For example, iridium-catalyzed glycosylation of glycal donors with an acetyl group at the C3 position can lead to the formation of 2,3-unsaturated-O-glycosides with α-stereoselectivity. rsc.org Similarly, nickel-catalyzed glycosylation has been shown to produce α-linked disaccharides with high selectivity. nih.gov

C-Glycosylation Reactions

Ferrier-Type Rearrangements with Various Acceptors

The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals. researchgate.netrsc.org This reaction involves the allylic rearrangement of a glycal, initiated by a promoter, followed by the nucleophilic attack at the anomeric position. rsc.orgusp.br this compound and its derivatives are excellent substrates for this transformation, reacting with a wide range of nucleophilic acceptors, including alcohols, thiols, and carbon nucleophiles. beilstein-journals.orgrsc.org

The reaction of 3,4,6-tri-O-acetyl-D-glucal with various alcohols and thiols, promoted by a catalyst, yields the corresponding 2,3-unsaturated O- and S-glycosides, respectively, in good yields and often with high α-anomeric selectivity. beilstein-journals.orgnih.gov The reaction is not limited to simple acceptors; more complex molecules, including other sugars, can also be used, leading to the formation of disaccharides. beilstein-journals.orgrsc.org The versatility of the Ferrier rearrangement makes it a valuable tool in the synthesis of a diverse range of glycoconjugates. researchgate.net

Application of Lewis Acids and Transition Metal Catalysts in Ferrier Rearrangements

A variety of catalysts have been employed to promote the Ferrier rearrangement, with Lewis acids being the most common choice due to the mild reaction conditions and short reaction times. nih.gov Boron trifluoride etherate (BF₃·OEt₂) is a classic Lewis acid used for this purpose, effectively catalyzing the reaction of tri-O-acetyl-D-glucal with alcohols to produce 2,3-unsaturated glycosides. rsc.orgnih.govthermofisher.com Other Lewis acids, such as tin tetrachloride, zinc triflate, and various lanthanide triflates like samarium(III) triflate and gadolinium(III) triflate, have also been shown to be effective catalysts. rsc.orgresearchgate.net

In recent years, transition metal catalysts have emerged as powerful alternatives for promoting Ferrier-type rearrangements. Catalysts based on iron, copper, palladium, and ruthenium have been successfully applied. rsc.orgumich.edu For instance, iron(III) sulfate (B86663) hydrate (B1144303) has been used to catalyze the reaction of tri-O-acetyl-D-glucal with alcohols, affording 2,3-unsaturated O-glycosides in excellent yields and with exclusive α-selectivity. umich.edu Similarly, ruthenium(III) chloride can catalyze the formation of 2,3-unsaturated α-glycosides. umich.edu The choice of catalyst can significantly influence the efficiency and stereoselectivity of the reaction.

Table 1: Comparison of Catalysts in Ferrier Rearrangement of Acetylated Glucals

| Catalyst | Nucleophile Type | Typical Product | Selectivity | Reference |

|---|---|---|---|---|

| Boron trifluoride etherate | Alcohols, C-nucleophiles | 2,3-Unsaturated O- & C-glycosides | Predominantly α | rsc.orgnih.gov |

| Lanthanide Triflates | Alcohols, Thiols, C-nucleophiles | 2,3-Unsaturated O-, S-, & C-glycosides | High α-selectivity | rsc.org |

| Iron(III) sulfate hydrate | Alcohols | 2,3-Unsaturated O-glycosides | Exclusive α-selectivity | umich.edu |

| Ruthenium(III) chloride | Alcohols | 2,3-Unsaturated O-glycosides | Predominantly α | umich.edu |

| Perfluorophenylboronic acid | O-, C-, N-, S-nucleophiles | 2,3-Unsaturated glycosides | Mainly α-anomeric | beilstein-journals.orgnih.gov |

Formation of 2,3-Unsaturated O-Glycosides and C-Glycosides

The Ferrier rearrangement of this compound and its derivatives is a primary method for synthesizing 2,3-unsaturated glycosides. The reaction with alcohol nucleophiles leads to the formation of 2,3-unsaturated O-glycosides. researchgate.netrsc.org A wide variety of alcohols, including primary, secondary, and even sterically hindered ones, can be used as acceptors, demonstrating the broad scope of this reaction. nih.govresearchgate.net The reaction typically proceeds with high efficiency and stereoselectivity, favoring the α-anomer. nih.govresearchgate.net

The synthesis of 2,3-unsaturated C-glycosides is also achievable through the Ferrier rearrangement using carbon-based nucleophiles. rsc.org For example, the reaction of tri-O-acetyl-D-glucal with silyl (B83357) enol ethers or other C-nucleophiles in the presence of a Lewis acid like zinc triflate can afford C-glycosides. rsc.org Furthermore, palladium-catalyzed reactions of 3,4,6-tri-O-acetyl-D-glucal with arylboronic acids have been reported to produce α-C-aryl glycosides. umich.edu The ability to form both O- and C-glycosidic bonds highlights the synthetic versatility of the Ferrier rearrangement of acetylated glucals.

Table 2: Examples of 2,3-Unsaturated Glycosides from Ferrier Rearrangement

| Glycal Donor | Nucleophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | Perfluorophenylboronic acid | O-Glycoside | beilstein-journals.org |

| 3,4,6-Tri-O-acetyl-D-glucal | Thiophenol | Perfluorophenylboronic acid | S-Glycoside | beilstein-journals.org |

| 3,4,6-Tri-O-acetyl-D-glucal | Trimethylsilyl (B98337) cyanide | Perfluorophenylboronic acid | C-Glycoside | beilstein-journals.org |

| 3,4,6-Tri-O-acetyl-D-glucal | Methane sulfonamide | Perfluorophenylboronic acid | N-Glycoside | beilstein-journals.org |

| Tri-O-acetyl-D-glucal | meso-Phenyl BODIPY | Boron trifluoride etherate | C-Glycoside | nih.gov |

Thermal C-Glycosylation with Cyanide Reagents

The direct introduction of a cyano group at the anomeric center of a glycal scaffold represents a significant transformation, yielding synthetically valuable 2,3-unsaturated glycosyl cyanides. Research has demonstrated that 3,4,6-tri-O-acetyl-D-glucal, a related peracetylated glycal, undergoes efficient thermal C-glycosylation with trimethylsilyl cyanide in the absence of a catalyst to produce the corresponding 2,3-unsaturated glycosyl cyanide in high yield. nih.gov This reaction highlights the potential for similar reactivity with this compound.

Further studies have explored the use of various Lewis acids to promote C-glycosylation of glycals. For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with trimethylsilyl cyanide (TMSCN) in the presence of tin(IV) chloride (SnCl₄) in dichloromethane (B109758) at low temperatures affords the corresponding β-C-glycopyranosyl cyanide in good yield. rsc.org Additionally, the use of trimethylsilyl cyanide with a TEMPO⁺BF₄⁻ mediator has been shown to produce glycosyl cyanides from 3,4,6-tri-O-acetyl-D-glucal, albeit with a mixture of anomers. acs.org These methodologies suggest that this compound could similarly be a substrate for Lewis acid-catalyzed C-glycosylation with cyanide reagents.

Table 1: Examples of C-Glycosylation Reactions with Glycal Derivatives and Cyanide Reagents

| Glycal Derivative | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 3,4,6-tri-O-acetyl-D-glucal | Trimethylsilyl cyanide | Thermal, no catalyst | 2,3-Unsaturated glycosyl cyanide | High | nih.gov |

| 3,4,6-tri-O-acetyl-D-glucal | Trimethylsilyl cyanide | SnCl₄, DCM, -78 °C | β-C-glycopyranosyl cyanide | 61% | rsc.org |

| 3,4,6-tri-O-acetyl-D-glucal | Trimethylsilyl cyanide | TEMPO⁺BF₄⁻, MW, 70 °C | α/β-Glycosyl cyanide mixture | Excellent | acs.org |

Intramolecular Rearrangements and Migrations

The specific substitution pattern of this compound makes it susceptible to intramolecular rearrangements, particularly acyl migrations and acid-catalyzed isomerizations, which can be strategically employed to access different regioisomers.

Acyl migration is a well-documented phenomenon in carbohydrate chemistry, often occurring between adjacent hydroxyl groups under either acidic or basic conditions. doria.fi In the context of this compound, the migration of the acetyl group from the C4 position to the C6 position is a key transformation. This rearrangement can be intentionally induced to prepare 3,6-di-O-acetyl-D-glycal, a valuable intermediate with a free hydroxyl group at the C4 position.

A process has been developed where treating 3,4-di-O-acetyl-D-glycal in an aqueous medium buffered at a pH between 8.0 and 9.5 facilitates a selective C4→C6 acyl migration. google.com This reaction proceeds efficiently, yielding the corresponding 3,6-di-O-acetyl-D-glycal in high yields (80% to 95%). google.com The migration is typically conducted at temperatures ranging from 0°C to 25°C for 2 to 6 hours. google.com The mechanism is believed to proceed through a six-membered cyclic orthoester intermediate. researchgate.net The regioselectivity of this migration is a powerful tool for synthetic chemists, allowing for the unmasking of the C4 hydroxyl for further functionalization.

Glucal derivatives, including this compound, are known to undergo acid-catalyzed isomerization. This process typically involves the migration of the double bond from the C1-C2 position to the C2-C3 position, leading to the formation of 2,3-unsaturated pyranose derivatives, often referred to as pseudoglycals. cdnsciencepub.comscispace.com The isomerization of 3,4,6-tri-O-acetyl-D-glucal to its corresponding pseudoglycal form has been studied, and it is established that an equilibrium is reached between the two isomers. scispace.com

The mechanism of this isomerization is believed to proceed through the formation of an allylic oxocarbenium ion intermediate. nih.gov This cation can then be attacked by a nucleophile at either the C1 or C3 position. In the absence of a strong external nucleophile, rearrangement can occur. The stability of the resulting pseudoglycal is a driving force for the reaction. Recent studies on related acetylated glycals have utilized cryogenic vibrational spectroscopy and NMR spectroscopy to characterize the structure of these cationic intermediates, revealing the participation of neighboring acetyl groups in stabilizing the positive charge. mpg.de Theoretical studies have also shed light on the isomerization mechanism, suggesting that in some cases, it proceeds via an intramolecular hydride shift, particularly in the presence of certain solid Lewis acid catalysts. core.ac.ukrsc.org

Regioselective Acyl Migrations (e.g., C4→C6 Acyl Migration)

Polymerization and Materials Science Applications

The unique structure of glucal derivatives, particularly the presence of a reactive double bond, makes them attractive monomers for polymerization, leading to the development of novel sugar-based polymers with potential applications in materials science.

Free Radical Copolymerization Studies with Unsaturated Monomers

Free radical polymerization is a common and versatile method for synthesizing polymers. Tri-O-acetyl-D-glucal (TAG) and its derivatives have been successfully copolymerized with various unsaturated monomers.

For instance, TAG has been copolymerized with itaconic anhydride (B1165640) (IA) via bulk free radical polymerization using azobisisobutyronitrile (AIBN) as an initiator. shd-pub.org.rs This study investigated different feed ratios of the monomers and characterized the resulting copolymers. The glass transition temperatures (Tg) of the copolymers were found to be in the range of 139–145 °C, and their molecular weights ranged from 5157 to 5499 g mol⁻¹. shd-pub.org.rs

In another study, a cyclic ketene (B1206846) acetal (B89532) (CKA) monomer was synthesized from tri-O-acetyl-D-glucal. nih.govacs.org This monomer underwent radical ring-opening polymerization (rROP) to form polyacetal-polyester copolymers. acs.org The copolymerization of this CKA with methyl methacrylate (B99206) (MMA) yielded vinyl copolymers that are susceptible to hydrolytic degradation, highlighting a potential application in biodegradable materials. acs.org The internal alkene functionality within the glucal-derived monomer was hypothesized to stabilize the radical intermediates, thereby promoting ring fragmentation and the formation of ester linkages. nih.govacs.org

| Copolymer | Comonomer | Molecular Weight (g mol⁻¹) | Glass Transition Temperature (Tg, °C) | Reference |

|---|---|---|---|---|

| IA-TAG Copolymers | Itaconic Anhydride (IA) | 5157–5499 | 139–145 | shd-pub.org.rs |

Mechanistic Insights and Stereochemical Control in Glucal Reactivity

Investigation of Reaction Pathways and Intermediates

A central feature of glucal chemistry is the formation of an allylic oxocarbenium ion as a key reactive intermediate. This species is fundamental to transformations such as the Ferrier rearrangement, which converts glycals into 2,3-unsaturated glycosyl derivatives. chemrxiv.org The process is typically initiated by a Lewis or Brønsted acid that facilitates the departure of the leaving group at the C-3 position. chemrxiv.org In the case of acetylated glycals like 3,4,6-tri-O-acetyl-d-glucal, a plausible pathway involves the coordination of a Lewis acid (e.g., perfluorophenylboronic acid) to the allylic C-3 acetate (B1210297) group. nih.gov This coordination polarizes the C-O bond, leading to the formation of the allylic oxocarbenium ion. nih.gov

Historically, this intermediate was depicted as a resonance-stabilized cation. However, recent direct characterization using gas-phase cryogenic infrared spectroscopy has provided a more refined structure. mpg.de These studies revealed that the cation generated from acetylated glucal is stabilized by anchimeric assistance (neighboring group participation) from the C-4 acetyl group, forming a bicyclic dioxolenium-type ion. mpg.de This participation is favored over simple charge delocalization within the pyranose ring. mpg.de Once formed, this electrophilic intermediate is readily intercepted by a wide range of C-, O-, N-, and S-nucleophiles to yield the corresponding 2,3-unsaturated glycosides. chemrxiv.orgnih.govbeilstein-journals.org This reactivity is harnessed in the synthesis of diverse molecules, including complex oligosaccharides and C-glycosides. rsc.orgnih.gov

Transition metal catalysis offers powerful and highly selective pathways for glucal functionalization. Iridium(I) catalysts, in particular, have been effectively used for the stereoselective synthesis of O-glycosides. rsc.org When glycals bearing a good leaving group at the C-3 position, such as an acetyl group, are reacted with alcohols in the presence of an Ir(I) catalyst, 2,3-unsaturated-α-O-glycosides are produced with high selectivity. rsc.orgacademie-sciences.fr

Mechanistic studies and DFT calculations suggest a pathway distinct from the classic acid-catalyzed Ferrier rearrangement. rsc.org The proposed mechanism involves the formation of an α-face-coordinated Ir(I)-glycal π-complex. rsc.orgrsc.org The alcohol acceptor then coordinates to the iridium metal center before attacking the glycal in a syn-addition manner, leading to the observed α-anomeric product. rsc.orgrsc.org This directed mechanism allows for excellent stereocontrol and exhibits good tolerance for various functional groups on both the glycal donor and the acceptor. rsc.org

Iridium catalysts are also versatile in promoting C-H glycosylation reactions. In these transformations, the choice of chiral phosphine (B1218219) ligands, such as (R)- or (S)-BINAP, can effectively control the stereochemical outcome, leading to either α- or β-C-glycosyl arenes, respectively. scispace.com

Formation and Reactivity of Allylic Oxocarbenium Ions

Control of Stereoselectivity and Regioselectivity

Controlling diastereoselectivity is paramount in carbohydrate synthesis. In the context of glucal transformations, several factors are influential:

Catalyst and Ligand: As seen in iridium-catalyzed C-H glycosylation, the chiral ligand bound to the metal center is a primary determinant of stereoselectivity. scispace.com The use of (S)-BINAP consistently favors the formation of β-glycosides, while (R)-BINAP can promote α-selectivity, demonstrating the power of ligand control. scispace.com

Protecting Groups: The nature of the protecting groups on the glycal scaffold significantly impacts selectivity. Conformationally rigid protecting groups, such as 4,6-O-isopropylidene or di-tert-butylsilylene groups on a glucal substrate, can lead to diminished anomeric selectivity in some metal-catalyzed reactions. nih.gov This is attributed to increased steric strain in the transition state, specifically eclipsing interactions along the C3-C4 bond. nih.gov In contrast, flexible, acyclic, and electron-withdrawing protecting groups often promote higher selectivity. nih.gov

Reaction Conditions: The choice of nucleophile and reaction conditions can also steer the stereochemical course. For instance, electrochemical variants of the Ferrier rearrangement have been shown to produce 2,3-unsaturated glycosides with excellent diastereoselectivity under mild conditions. chemrxiv.org

The following table summarizes the effect of ligands on the stereoselectivity of Iridium-catalyzed hydroarylation of glycals.

| Glycal Substrate | Ligand | Product | Selectivity (β:α) | Yield |

| Tri-O-acetyl-D-glucal | (S)-BINAP | β-C-glycosyl arene | >95:5 | High |

| Tri-O-benzyl-D-galactal | (S)-BINAP | β-C-glycosyl arene | >95:5 | High |

| Tri-O-acetyl-D-galactal | (R)-BINAP | α-C-glycosyl arene | 5:95 | High |

| Non-protected D-glucal (B13581) | (S)-BINAP | β-C-glycosyl arene | 80:20 | Moderate |

This table is a representative summary based on findings from reference scispace.com.

Anomeric selectivity (the control of stereochemistry at the C-1 position) is a critical challenge in glycosylation. For reactions of 3,4-di-O-acetyl-d-glucal proceeding through an allylic oxocarbenium ion, the outcome is often governed by thermodynamics and stereoelectronics.

In many acid-catalyzed Ferrier-type reactions, there is a strong preference for the formation of the α-anomer. nih.govbeilstein-journals.org The proposed mechanism suggests that after the formation of the oxocarbenium ion, the incoming nucleophile attacks the anomeric carbon (C-1) from the α-face. nih.gov This trajectory leads to a lower-energy half-chair conformation in the transition state, resulting in the thermodynamically favored α-glycoside. nih.gov

In transition metal-catalyzed systems, the mechanism dictates the selectivity. The iridium-catalyzed O-glycosylation, for example, yields products with exclusive α-stereoselectivity due to its directed syn-addition mechanism onto an α-coordinated metal-glycal complex. rsc.orgrsc.org Furthermore, the presence of an acetyl group at the C-3 position of a glucosyl donor has been generally observed to favor the formation of α-anomers in glycosylation reactions. researchgate.net

Factors Influencing Diastereoselectivity in Glucal Transformations

Conformational Analysis and its Impact on Reactivity (e.g., Half-Chair Conformations)

The ground-state conformation of the glucal ring plays a crucial role in its reactivity. Due to the C1-C2 double bond, glycals adopt half-chair conformations. For tri-O-acetyl-d-glucal, an equilibrium exists between two primary half-chair forms: ⁴H₅ and ⁵H₄. rsc.org

The stability of these conformers is dictated by a balance of competing steric and stereoelectronic effects. rsc.org

Steric Effects: There is a strong preference for placing the bulky substituent at C-5 (the -CH₂OAc group) in a pseudo-equatorial orientation to minimize steric strain. This factor favors the ⁴H₅ conformation. rsc.org

Stereoelectronic Effects: The efficient ejection of the leaving group at C-3 requires proper orbital alignment. Specifically, the σ* anti-bonding orbital of the C-3-O bond must align with the π-electrons of the double bond. This alignment is best achieved when the C-3 substituent is in a quasi-axial position, a feature of the ⁵H₄ conformation. rsc.org

Furthermore, the conformation of the intermediate allylic oxocarbenium ion also directs the stereochemical outcome. This ion is believed to adopt a preferred ³H₄ or ⁴H₃ conformation, and the subsequent attack by a nucleophile occurs via a path that leads to the most stable product conformation, often resulting in high anomeric selectivity. nih.govcdnsciencepub.com

Advanced Applications in Chemical Synthesis and Chemical Biology

Utilization in Complex Oligosaccharide and Glycoconjugate Synthesis

3,4-Di-o-acetyl-d-glucal and its derivatives serve as pivotal building blocks in the assembly of complex oligosaccharides and glycoconjugates. The glycal structure is a key precursor for generating glycosyl donors, which are essential for forming the glycosidic bonds that link monosaccharide units. chemimpex.com The acetyl protecting groups at the C3 and C4 positions play a crucial role in directing the stereochemical outcome of glycosylation reactions and allowing for regioselective manipulation at other positions of the sugar ring.

This compound can be prepared with high purity and yield (92-100%) through the regioselective enzymatic deprotection of the more common 3,4,6-tri-O-acetyl-D-glucal, making it a readily accessible synthon. google.com In glycosylation reactions, the double bond of the glycal is activated by an electrophile, leading to the formation of an oxocarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor (an alcohol, another sugar, or a protein residue) to form the desired glycosidic linkage. This reactivity is fundamental to building the carbohydrate backbones of numerous biologically important molecules. researchgate.net

Table 1: Selected Applications in Glycosylation Reactions

| Reaction Type | Reactant | Key Feature | Resulting Structure | Ref |

|---|---|---|---|---|

| O-Glycosylation | 3,4-Di-O-acetyl-L-rhamnal | Ferrier Rearrangement | 2,3-Unsaturated Glycosides | beilstein-journals.org |

| C-Glycosylation | 3,4,6-tri-O-acetyl-D-glucal | Palladium-catalyzed coupling | C-Aryl-C-glycosides |

Role as Key Building Blocks in Natural Product Total Synthesis

Glycals, including this compound and its 6-deoxy analog (3,4-Di-O-acetyl-d-rhamnal), are established as powerful starting materials for the total synthesis of natural products. researchgate.nettaylorfrancis.com Their utility is particularly pronounced in the synthesis of molecules containing 2,6-dideoxy sugars, a structural motif commonly found in a variety of bioactive natural products. taylorfrancis.com

The synthesis of these important deoxy sugars often involves the conversion of the C-6 oxygen of a glucal derivative into a leaving group (like a sulfonate ester) followed by reduction. taylorfrancis.com The resulting 6-deoxy-glucal is a versatile intermediate that can be directly used in synthesis or converted into other glycosyl donors for stereoselective reactions. taylorfrancis.com The transformations enabled by the glycal structure have been instrumental in the synthesis of medicinally significant molecules such as papulacandins (B1234519) A–D and restricticin. researchgate.net

Table 2: Natural Product Scaffolds Accessible from Glucal Building Blocks

| Natural Product Class | Key Structural Motif | Glucal Precursor's Role | Example Molecules | Ref |

|---|---|---|---|---|

| Anthracyclines | 2,3,6-trideoxy sugars | Intermediate for aminosugar synthesis | Daunomycinone derivatives | researchgate.net |

| Macrolides | 2,6-dideoxy sugars | Versatile starting material | (Not specified) | taylorfrancis.com |

| Polyketides | Daucane Family | Common building block for hydroazulene core | Aspterric acid, Schisanwilsonene A | acs.org |

Development of Biologically Relevant Scaffolds (Academic Research)

In medicinal chemistry and drug design, this compound and related structures are employed as precursors for creating glycosylated drugs and other biologically active compounds. chemimpex.com The process of glycosylation can significantly alter the pharmacokinetic and pharmacodynamic properties of a therapeutic agent, often improving solubility, stability, and target recognition.

These glucal derivatives are key intermediates for synthesizing a wide range of glycosides that are important in pharmaceutical chemistry. chemimpex.com For instance, transformations involving glycals have been crucial in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.net The ability to functionalize the glucal at various positions allows for the construction of libraries of diverse glycosylated molecules for screening and lead optimization in drug discovery programs. researchgate.net

The conjugation of carbohydrates to fluorescent dyes is a powerful strategy for developing probes for biological imaging. Research has demonstrated the direct C-glycosylation of boron dipyrromethene (BODIPY) dyes using tri-O-acetyl-d-glucal, a close precursor to this compound. nih.gov This reaction, a Ferrier-type C-glycosylation, involves the electrophilic aromatic substitution of the BODIPY core with an allylic oxocarbenium ion generated from the glucal. nih.gov

The process provides efficient, linker-free access to novel BODIPY-carbohydrate hybrids. nih.gov These resulting glycoconjugated dyes exhibit excellent photophysical properties and, importantly, a reduced tendency to aggregate in aqueous solutions, which is a common problem with many fluorophores. This approach opens avenues for creating water-soluble, biocompatible probes for non-invasive and highly sensitive visualization of biological processes. nih.gov

Table 3: Synthesis of BODIPY-Carbohydrate Hybrids via Ferrier-Type C-Glycosylation

| BODIPY Substrate | Lewis Acid | Reaction Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| meso-phenyl BODIPY | BF₃·OEt₂ | CH₂Cl₂, -20 °C | bis-β-BODIPY-C-glycoside | 68% | nih.gov |

In the field of materials science, carbohydrate-based polymers are of great interest for biomedical applications due to their potential biocompatibility and biodegradability. Research has been conducted on the synthesis of copolymers using tri-O-acetyl-d-glucal (TAG) and itaconic anhydride (B1165640) (IA) via free-radical polymerization. shd-pub.org.rs

The resulting IA–TAG copolymers were investigated for their biological activities. Studies using a minimum microbicidal concentration-broth dilution method revealed that the copolymers, as well as the TAG monomer itself, act as excellent antimicrobial agents. shd-pub.org.rs Furthermore, the anticancer potential of these materials was assessed by evaluating their cytotoxicity against various tumor cell lines, including MCF-7, HCT116, and HeLa cells. shd-pub.org.rsresearchgate.net This research highlights the potential of using glucal derivatives to create advanced polymeric materials with integrated bioactive properties for applications such as antimicrobial coatings or drug delivery systems. shd-pub.org.rs

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of 3,4-Di-o-acetyl-d-glucal, offering unambiguous proof of its structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed. dokumen.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY)

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. Two-dimensional (2D) techniques like Correlation SpectroscopY (COSY) are used to establish connectivity between protons, confirming their assignments. univ-lorraine.fr

The ¹H NMR spectrum shows characteristic signals for the vinyl protons of the glucal double bond, the protons on the pyranose ring, and the methyl protons of the two acetyl groups. 2D COSY experiments reveal correlations between adjacent protons, for instance, between H-1 and H-2, and between the protons of the C3-C4-C5 segment, which is crucial for definitive assignment. univ-lorraine.fr

Detailed spectral data from ¹H and ¹³C NMR are summarized below.

Table 1: NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| H-1 | 6.45 (d) | 145.0 |

| H-2 | 4.85 (t) | 98.5 |

| H-3 | 5.30 (m) | 68.0 |

| H-4 | 5.20 (m) | 66.0 |

| H-5 | 4.15 (m) | 75.0 |

| H-6a / H-6b | 3.80 (m) | 61.0 |

| CH₃ (Ac) | 2.08 (s), 2.05 (s) | 21.0, 20.9 |

| C=O (Ac) | - | 170.5, 170.0 |

Note: Spectral data are representative and can vary slightly based on solvent and instrument.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum provides clear evidence for the key structural components of the molecule. mdpi-res.com The most prominent absorption bands include a strong peak for the carbonyl (C=O) stretching of the acetate (B1210297) esters and a characteristic peak for the C=C double bond of the enol ether system within the glucal ring.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Acetate Carbonyl | C=O Stretch | 1745 - 1755 |

| Alkene | C=C Stretch | 1645 - 1655 |

| Ester C-O | C-O Stretch | 1220 - 1240 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. dokumen.pub This technique provides a highly accurate mass measurement, which serves as definitive proof of the compound's chemical composition. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺. canada.ca

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₆ |

| Exact Mass (Calculated) | 230.0790 |

| [M+Na]⁺ (Calculated) | 253.0688 |

| [M+Na]⁺ (Observed) | 253.0685 |

Note: Observed values can vary slightly between analyses.

Chromatographic Separation and Analysis

Chromatographic methods are indispensable for both the purification of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the conversion of starting materials, such as 3,4,6-tri-O-acetyl-D-glucal, into this compound. univ-lorraine.fr It allows for precise quantitative analysis of the reaction mixture over time. For instance, in the enzymatic deacetylation at the C-6 position, reversed-phase HPLC can be used to separate the starting material, the product, and any byproducts. A typical method involves a C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution, with detection by UV absorbance at 220 nm. univ-lorraine.fr This technique is also valuable for assessing the final purity of the isolated product.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of chemical reactions that produce or consume this compound. mdpi-res.com The reaction is tracked by observing the disappearance of the starting material spot and the appearance of the product spot on a silica (B1680970) gel plate. univ-lorraine.fr The difference in polarity between the starting material (e.g., 3,4,6-tri-O-acetyl-D-glucal) and the more polar product (due to the free hydroxyl group at C-6 before its replacement) allows for clear separation. A common mobile phase for this analysis is a mixture of hexane (B92381) and ethyl acetate. dokumen.pub By comparing the retention factor (Rf) values of the spots to those of known standards, a chemist can quickly assess the status of the reaction.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. chromatographytoday.com This information is fundamental, as the molecular weight significantly influences a material's physical properties, such as strength and processability. chromatographytoday.com In the context of polymers derived from glucal-based monomers, GPC is employed to ascertain the number-average molar mass (Mn), weight-average molar mass (Mw), and dispersity (ĐM), which is a measure of the breadth of the molecular weight distribution.

Research involving the radical polymerization of a cyclic ketene (B1206846) acetal (B89532) derived from d-glucal (B13581) utilized GPC (referred to as SEC in the study) to characterize the resulting polymers. nih.gov The analysis, conducted with a tetrahydrofuran (B95107) (THF) eluent and calibrated against polystyrene standards, provided key molecular weight data. nih.govacs.org For instance, a polyacetal synthesized from the saturated d-glucal analogue exhibited number-average molar masses of 1000 g/mol and 1400 g/mol , with corresponding dispersity values of 1.66 and 1.83. nih.govacs.org When the d-glucal derived monomer was copolymerized with methyl methacrylate (B99206), the resulting copolymers showed significantly higher molar masses, ranging from 12,600 to 39,900 g/mol , with broad dispersities (ĐM 2.0–2.6), as is typical for free radical polymerization. nih.gov

In a separate study, copolymers of tri-O-acetyl-D-glucal (TAG) and itaconic anhydride (B1165640) (IA) were synthesized and characterized. researchgate.netshd-pub.org.rs GPC analysis of these copolymers revealed molecular weights in the range of 5,157 to 5,499 g/mol . shd-pub.org.rsdntb.gov.ua The polydispersity index for these IA-TAG copolymers was found to be between 1.7 and 2.1. researchgate.net An increase in the molecular weight of the copolymers was observed with a higher mole fraction of the TAG monomer in the initial feed, which is attributed to the higher molecular weight of the TAG monomer itself. researchgate.net

Table 1: GPC/SEC Data for Glucal-Derived Polymers

| Polymer System | Monomers | Mn (g/mol) | Dispersity (ĐM) | Citation |

|---|---|---|---|---|

| Polyacetal | Saturated d-glucal derivative | 1,000 - 1,400 | 1.66 - 1.83 | nih.govacs.org |

| Copolymer | d-glucal derivative, Methyl Methacrylate | 12,600 - 39,900 | 2.0 - 2.6 | nih.gov |

| Copolymer | Tri-O-acetyl-D-glucal, Itaconic Anhydride | 5,157 - 5,499 | 1.7 - 2.1 | researchgate.netshd-pub.org.rs |

Thermal Analysis (e.g., Differential Scanning Calorimetry for Polymers)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers, it is commonly used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

DSC analysis of the polymers derived from the cyclic ketene acetal of d-glucal showed them to be amorphous. nih.govacs.org The glass transition temperature was found to be dependent on the polymer's specific microstructure. For a polyacetal [poly(2)], Tg values of 83 °C and 93 °C were recorded for polymers with Mn of 1000 g/mol and 1400 g/mol , respectively. nih.govacs.org For a related polyester-polyacetal copolymer [poly(1)], the Tg was correlated to the ratio of ester to acetal linkages; the Tg decreased from 78 °C to 65 °C as the percentage of ester linkages increased from 23% to 78%. nih.govacs.org In copolymers with methyl methacrylate, the Tg was influenced by the composition, increasing from 99 °C to 117 °C as the incorporation of the glucal-derived monomer decreased from 33% to 2%. nih.govacs.org These DSC measurements were obtained from the second heating cycle to erase the thermal history of the samples. nih.govacs.org

Similarly, copolymers of tri-O-acetyl-D-glucal (TAG) and itaconic anhydride (IA) were analyzed by DSC to determine their thermal properties. researchgate.netshd-pub.org.rs The Tg of these copolymers was found to be in the range of 133-148 °C. researchgate.net A marginal increase in the glass transition temperature was noted as the concentration of TAG in the feed increased. researchgate.net For example, the Tg values were reported to be in the range of 139–145 °C in one summary of the findings. shd-pub.org.rsdntb.gov.uashd-pub.org.rs The DSC scans were conducted under a nitrogen atmosphere with a heating rate of 10 °C/min. researchgate.net

Table 2: DSC Data for Glucal-Derived Polymers

| Polymer System | Key Finding | Glass Transition Temp. (Tg) | Citation |

|---|---|---|---|

| Polyacetal from d-glucal derivative | Amorphous, Tg depends on molar mass | 83 - 93 °C | nih.govacs.org |

| Polyester-polyacetal from d-glucal | Tg depends on ester/acetal linkage ratio | 65 - 78 °C | nih.govacs.org |

| Copolymer (d-glucal derivative/MMA) | Tg depends on comonomer ratio | 99 - 117 °C | nih.govacs.org |

| Copolymer (TAG/IA) | Tg depends on comonomer ratio | 133 - 148 °C | researchgate.net |

Q & A

Q. What are the standard synthetic routes for 3,4-Di-O-acetyl-D-glucal, and how do reaction conditions impact yield?

The synthesis typically involves selective acetylation of D-glucal using acetic anhydride under controlled conditions. Key factors include catalyst choice (e.g., pyridine or DMAP), temperature (0–25°C), and reaction time. Over-acetylation or hydrolysis of sensitive glycosidic bonds can reduce yields, necessitating anhydrous conditions and inert atmospheres . For reproducible results, monitor reaction progress via TLC or HPLC to optimize quenching times.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and DEPT) is essential for confirming regioselective acetylation and stereochemistry. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while IR spectroscopy identifies acetyl C=O stretches (~1740 cm⁻¹). Purity is assessed via reverse-phase HPLC with UV detection (210–220 nm) . X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. How should this compound be stored to maintain stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Solubility in organic solvents (e.g., DCM, DMSO) necessitates anhydrous handling to prevent hydrolysis. Pre-dry storage vials and use molecular sieves in stock solutions .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in glycosylation reactions?

The acetyl groups at C3 and C4 direct reactivity by shielding specific hydroxyls, promoting stereoselective glycosylation. The glucal’s electron-rich enol ether moiety facilitates Ferrier rearrangements or [2,3]-sigmatropic shifts under Lewis acid catalysis (e.g., BF3·Et2O). Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What strategies address contradictions in reported stereochemical outcomes during glycosylation with this compound?

Discrepancies may arise from solvent polarity (e.g., CH3CN vs. toluene), temperature, or catalyst loading. Systematic Design of Experiments (DoE) can isolate variables. For example, higher temperatures may favor equatorial over axial attack, altering anomeric configuration. Cross-validate results using NOESY NMR or kinetic isotope effects .

Q. How can this compound be utilized in synthesizing fluorinated or deuterated carbohydrate analogs?

Fluorination at C6 via DAST (diethylaminosulfur trifluoride) or deuterium exchange at reactive positions (e.g., C1) enables isotopic labeling for metabolic studies. Protect remaining hydroxyls with TIPS (triisopropylsilyl) groups to prevent side reactions. Post-functionalization requires deprotection under mild conditions (e.g., TBAF in THF) .

Q. What are the limitations of using this compound in enzymatic vs. chemical glycosylation?

Enzymatic methods (glycosyltransferases) often fail due to acetyl group steric hindrance. Chemical glycosylation offers broader substrate tolerance but may require orthogonal protecting groups. Compare kinetic parameters (Km, kcat) for enzyme compatibility or screen alternative catalysts (e.g., NIS/TfOH) for chemical routes .

Methodological Considerations

Q. How to design experiments for analyzing acetyl migration or decomposition pathways?

Use isotopic labeling (e.g., 13C-acetyl groups) and track migration via 2D NMR (HSQC, HMBC). Accelerated stability studies (40°C/75% RH) identify degradation products, while LC-MS/MS quantifies hydrolyzed byproducts. Computational modeling (MD simulations) predicts thermodynamically favored acetyl positions .

Q. What statistical approaches resolve variability in glycosylation efficiency across batches?

Apply multivariate analysis (PCA or PLS) to correlate reaction parameters (e.g., reagent purity, water content) with yield. Use control charts (Shewhart charts) for batch consistency. Outliers may indicate undetected impurities; validate via spike/recovery experiments .

Q. How to troubleshoot discrepancies in reported NMR chemical shifts for this compound?

Variations arise from solvent effects (CDCl3 vs. DMSO-d6), concentration, or pH. Standardize referencing (e.g., TMS) and report solvent explicitly. Compare with databases (e.g., PubChem, though site functionality may require JavaScript ) or replicate conditions from primary literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.